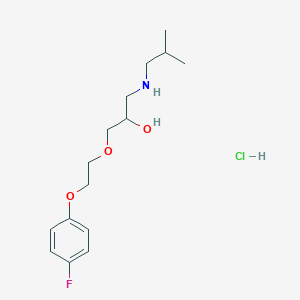
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, an ethoxy linkage, and an isobutylamino group. It is commonly used in various fields, including chemistry, biology, and medicine, due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenol: This involves the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Formation of 4-Fluorophenoxyethanol: The 4-fluorophenol is then reacted with ethylene oxide under basic conditions to form 4-fluorophenoxyethanol.
Synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-chloropropane: The 4-fluorophenoxyethanol is further reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form the desired intermediate.
Amination: The intermediate is then subjected to amination with isobutylamine under controlled conditions to yield 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts and solvents.
化学反应分析
Types of Reactions
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a valuable compound in cardiovascular research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with distinct pharmacokinetic properties.
Metoprolol: A beta-blocker used in the treatment of hypertension and angina.
Uniqueness
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its fluorophenoxy group enhances its binding affinity to beta-adrenergic receptors, while the isobutylamino group contributes to its selectivity and efficacy.
属性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-12(2)9-17-10-14(18)11-19-7-8-20-15-5-3-13(16)4-6-15;/h3-6,12,14,17-18H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYKXRXPMGZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
![N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)


![tert-Butyl 6-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3011871.png)



